molecular formula C7H4ClNO3 B1590521 2-Chloro-3-nitrobenzaldehyde CAS No. 58755-57-0

2-Chloro-3-nitrobenzaldehyde

Cat. No.: B1590521
CAS No.: 58755-57-0
M. Wt: 185.56 g/mol
InChI Key: WKIVBBWLRIFGHF-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a pale yellow to yellow-brown solid that is used in various chemical syntheses. The compound is characterized by the presence of a chloro group and a nitro group attached to a benzaldehyde ring, making it a versatile intermediate in organic chemistry.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an intermediate in the synthesis of nitrophenyl-porphyrins, which have been shown to exhibit anti-inflammatory and antinociceptive properties . The interactions of this compound with these biomolecules are essential for its role in biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrophenyl-porphyrins derived from this compound can modulate the production of cytokines in macrophages, thereby reducing inflammation . This indicates that this compound can impact immune cell function and inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, nitrophenyl-porphyrins synthesized from this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . These interactions are crucial for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that nitrophenyl-porphyrins derived from this compound maintain their anti-inflammatory properties over time, suggesting that the compound is relatively stable under laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive activities. At higher doses, it may cause toxic or adverse effects. For instance, nitrophenyl-porphyrins derived from this compound have been shown to reduce inflammation and pain without visible toxicity at certain dosages . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds. For example, the compound can undergo nitration and reduction reactions to form nitrophenyl-porphyrins, which are active in biochemical pathways . These metabolic transformations are critical for the compound’s biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported by specific binding proteins and transporters, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, nitrophenyl-porphyrins derived from this compound can localize to specific subcellular regions, influencing their biochemical activity . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration of 2-chlorobenzaldehyde. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzaldehyde ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 2-Chloro-3-aminobenzaldehyde.

    Oxidation: 2-Chloro-3-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-nitrobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde
  • 3-Chloro-4-nitrobenzaldehyde
  • 4-Chloro-3-nitrobenzaldehyde

Comparison: 2-Chloro-3-nitrobenzaldehyde is unique due to the specific positioning of the chloro and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-chloro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIVBBWLRIFGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506235
Record name 2-Chloro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58755-57-0
Record name 2-Chloro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.2 g (49.05 mmol) of (2-chloro-3-nitrophenyl)methanol and 13.2 g (151.8 mmol) of activated manganese(IV) oxide in 50 ml of chloroform are heated under reflux for 20 h. The mixture is filtered through kieselguhr, concentrated and dried under high vacuum. The resulting title compound is directly reacted further.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitrobenzaldehyde (150 mg, 20%) was prepared by reaction of 1-bromomethyl-2-chloro-3-nitrobenzene (1.0 g, 3.9 mmol) with silver p-toluenesulfonate (1.94 g, 1.75 equiv.) in DMSO in the presence of Et3N (4 mL, 7 equiv.) at rt for 1 hour.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
silver p-toluenesulfonate
Quantity
1.94 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

8.43 g (39.09 mmol) of pyridinium chlorochromate (PCC) were added to a solution of 6.11 g (32.57 mmol) of (2-chloro-3-nitrophenyl)methanol in 120 ml of dichloromethane, and the mixture was stirred at room temperature for 12 hours. After complete conversion, the solvent was evaporated to dryness under reduced pressure. The residue obtained was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 20:1). This gave 4.82 g (25.97 mmol, 79.7% of theory) of the title compound.
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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